molecular formula O3S- B1231092 CID 6857671

CID 6857671

Cat. No.: B1231092
M. Wt: 80.07 g/mol
InChI Key: XPRXJFAFJFZWTC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 6857671 refers to a compound studied in the context of cytochrome P450 (CYP) enzyme inhibition, specifically in relation to methoxychlor, an organochlorine pesticide with estrogenic activity. Evidence from a 1983 study (PMID 6857671) highlights its role in reversible and time-dependent inhibition of hepatic CYP steroidal hydroxylases in rat and human liver microsomes . Methoxychlor requires metabolic activation (demethylation) via CYP enzymes to form reactive intermediates that covalently bind to proteins, a critical mechanism underlying its toxicity . While the exact structural identity of this compound remains ambiguous in the provided evidence, it is contextually linked to methoxychlor or its metabolites, which are known endocrine disruptors.

Properties

Molecular Formula

O3S-

Molecular Weight

80.07 g/mol

InChI

InChI=1S/HO3S/c1-4(2)3/h(H,1,2)/p-1

InChI Key

XPRXJFAFJFZWTC-UHFFFAOYSA-M

Canonical SMILES

[O-]S(=O)[O]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds, referenced in the evidence, share functional similarities with CID 6857671 in terms of CYP interaction or pesticidal activity:

Compound Name PubChem CID Key Properties Comparison to this compound
Methoxychlor 4074 Organochlorine pesticide; CYP substrate requiring metabolic activation This compound is likely a metabolite or derivative involved in CYP inhibition .
Irbesartan 3749 Angiotensin II receptor antagonist; CYP2C9 inhibitor Unlike this compound, it directly inhibits CYP enzymes without requiring metabolic activation .
Troglitazone 5591 PPAR-γ agonist; withdrawn due to hepatotoxicity via CYP3A4-mediated metabolism Shares CYP-mediated metabolic activation but differs in primary therapeutic target .
Taurocholic Acid 6675 Bile acid; CYP7A1 substrate Contrasts with this compound as a CYP substrate rather than inhibitor .
Betulin 72326 Triterpenoid; CYP inhibitor in betulin-derived compounds Structurally distinct but shares CYP inhibitory activity .

Mechanistic and Toxicological Differences

  • Metabolic Activation : this compound (methoxychlor-related) requires CYP-mediated demethylation for activity, whereas irbesartan and troglitazone directly interact with CYP isoforms without metabolic conversion .
  • Toxicity Profile: Methoxychlor derivatives (this compound) exhibit estrogenic and anti-androgenic effects, while troglitazone’s hepatotoxicity arises from reactive quinone metabolite formation .
  • Enzyme Specificity : this compound inhibits steroidal hydroxylases (e.g., CYP17A1), whereas betulin-derived inhibitors target CYP isoforms involved in drug metabolism .

Analytical Techniques for Comparison

  • Mass Spectrometry: Studies on this compound analogs (e.g., methoxychlor) utilize collision-induced dissociation (CID) in LC-ESI-MS to identify metabolic pathways, similar to ginsenoside analysis in .
  • Structural Overlays : employs 3D structural overlays to compare substrates like DHEAS (CID 12594) and taurocholic acid (CID 6675), a method applicable to studying CYP binding pockets for this compound .

Research Findings and Implications

  • CYP Inhibition Dynamics : this compound’s time-dependent inhibition suggests irreversible binding to CYP enzymes, contrasting with reversible inhibitors like irbesartan .
  • Therapeutic Relevance : Unlike troglitazone or irbesartan, this compound lacks therapeutic utility and is primarily studied for toxicological endpoints .
  • Environmental Impact : Methoxychlor derivatives (this compound) persist in ecosystems, paralleling DDT’s environmental behavior but with distinct estrogenic effects .

Tables Summarizing Key Data

Table 1: CYP Isoform Inhibition Profiles

Compound CYP Isoform Targeted Inhibition Type Evidence Source
This compound CYP17A1, CYP3A4 Time-dependent
Irbesartan CYP2C9 Competitive
Troglitazone CYP3A4, CYP2C8 Mechanism-based
Betulin Derivatives CYP3A4, CYP2D6 Non-competitive

Table 2: Toxicological Endpoints

Compound Toxicity Mechanism Health Impact
This compound Estrogenic activity via CYP-mediated adducts Endocrine disruption, hepatotoxicity
Troglitazone Quinone metabolite formation Hepatotoxicity, drug withdrawal
Methoxychlor Reactive oxygen species generation Reproductive toxicity

Q & A

How do I formulate a focused research question for studying CID 6857671?

Begin by aligning your inquiry with gaps in existing literature. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses, ensuring specificity to this compound’s chemical behavior or interactions. For example: "How does this compound influence [specific biological pathway] compared to [control compound] under [defined experimental conditions]?" Avoid vague terms and prioritize feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What methodologies are recommended for initial characterization of this compound?

Start with spectroscopic and chromatographic techniques (e.g., NMR, HPLC) to confirm purity and structural integrity. For biological studies, use in vitro assays (e.g., enzyme inhibition, cell viability) with appropriate controls. Document protocols rigorously, including reagent sources, instrument calibration, and statistical thresholds for significance (e.g., p < 0.05) .

Q. How should I design a literature review to contextualize this compound within existing research?

Use aggregated search strategies across databases like PubMed and SciFinder, combining keywords (e.g., "this compound," "synthesis," "mechanism of action"). Prioritize primary sources and recent reviews. Critically evaluate contradictions in reported data (e.g., conflicting solubility or bioactivity results) and highlight unresolved questions .

Q. What ethical considerations apply to studies involving this compound?

Ensure compliance with institutional review boards (IRBs) for in vivo work, particularly regarding animal welfare or human subject protocols. Disclose funding sources and potential conflicts of interest in publications. For computational studies, validate datasets to avoid algorithmic bias .

Advanced Research Questions

Q. How can I resolve contradictions in published data on this compound’s physicochemical properties?

Conduct reproducibility studies under standardized conditions (e.g., temperature, solvent systems). Compare raw data from multiple sources and apply meta-analysis tools to identify outliers. For example, if solubility values vary, test whether differences arise from crystallization protocols or impurities .

Q. What strategies optimize experimental design for this compound’s structure-activity relationship (SAR) studies?

Use multivariate analysis (e.g., QSAR models) to correlate structural modifications with bioactivity. Employ high-throughput screening for dose-response curves and orthogonal assays (e.g., SPR for binding affinity) to validate hits. Include negative controls and blinded data analysis to reduce bias .

Q. How do I address conflicting mechanistic hypotheses about this compound’s biological targets?

Apply systems biology approaches , such as proteomic profiling or CRISPR-based gene knockout, to identify direct vs. indirect interactions. Cross-reference results with pathway enrichment analyses (e.g., KEGG, GO terms) to contextualize findings. Use Bayesian statistics to weigh evidence for competing models .

Q. What advanced techniques validate this compound’s stability under physiological conditions?

Perform accelerated stability testing (e.g., thermal stress, pH variations) with LC-MS monitoring. For in situ degradation studies, use microdialysis probes in tissue models. Compare degradation products with synthetic standards to confirm identity .

Methodological Guidance

Q. How should I document experimental procedures for reproducibility?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Provide exact instrument settings (e.g., HPLC gradient, mass spec ionization mode).
  • Share raw data and code repositories (e.g., GitHub, Zenodo).
  • For novel compounds, include elemental analysis, HRMS, and crystallographic data .

Q. What statistical methods are robust for analyzing this compound’s dose-response data?

Use non-linear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Account for heteroscedasticity with weighted least squares. For multi-group comparisons, apply ANOVA with post-hoc corrections (e.g., Tukey’s test). Report confidence intervals and effect sizes .

Data Presentation and Peer Review

Q. How do I structure a manuscript to highlight this compound’s novelty?

  • Abstract : Summarize hypothesis, methodology, and key findings (e.g., "this compound exhibits [X]-fold greater potency than [reference compound] in [model system].").
  • Results : Use subheadings to separate physicochemical, in vitro, and in vivo data. Embed high-resolution figures (e.g., dose-response curves, molecular docking diagrams).
  • Discussion : Contrast results with prior studies, addressing discrepancies through methodological differences or novel insights .

Q. What criteria do reviewers prioritize in this compound-related submissions?

  • Rigor : Sufficient sample sizes, replication, and statistical power.
  • Transparency : Full disclosure of synthesis protocols, spectral data, and raw datasets.
  • Impact : Clear articulation of how findings advance the field (e.g., therapeutic potential, mechanistic clarity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.